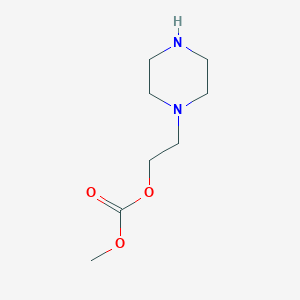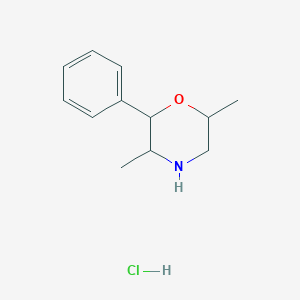
5-BROMO-PAPS
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a derivative of pyridylazo dyes and is known for its high sensitivity in detecting metal ions such as zinc, copper, iron, cobalt, and hydrogen peroxide . The compound is characterized by its ability to form colored complexes with these metal ions, making it valuable in various analytical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-PAPS involves the reaction of 5-bromo-2-pyridylazo-5-(N-propyl-N-(3-sulfopropyl)amino)phenol with appropriate reagents under controlled conditions. The reaction typically requires a bromination step followed by azo coupling and sulfonation to introduce the necessary functional groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in powder form and is subjected to rigorous quality control measures to meet analytical standards .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-PAPS undergoes various chemical reactions, including:
Complexation: Forms colored complexes with metal ions such as zinc, copper, iron, cobalt, and hydrogen peroxide
Substitution: The bromine atom can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Complexation: Typically involves the use of metal salts (e.g., zinc sulfate, copper sulfate) in aqueous solutions at specific pH levels
Substitution: Requires the use of nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Wissenschaftliche Forschungsanwendungen
5-Bromo-PAPS is widely used in scientific research due to its high sensitivity and specificity in detecting metal ions. Some of its applications include:
Chemistry: Used as a reagent in spectrophotometric analysis to detect and quantify metal ions in various samples
Biology: Employed in biochemical assays to study metal ion interactions and enzyme activities
Medicine: Utilized in clinical diagnostics to measure metal ion concentrations in biological fluids
Industry: Applied in quality control processes to ensure the purity and composition of metal-containing products
Wirkmechanismus
The mechanism of action of 5-Bromo-PAPS involves the formation of colored complexes with metal ions. The compound contains a pyridylazo group that acts as a ligand, binding to metal ions through coordination bonds. This interaction results in a color change that can be measured spectrophotometrically. The molecular targets include metal ions such as zinc, copper, iron, and cobalt, and the pathways involved are primarily related to metal-ligand complexation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Bromo-2-pyridylazo)-5-(diethylamino)phenol: Another pyridylazo dye used for similar analytical purposes
4-(2-Pyridylazo)resorcinol: A related compound with similar metal ion detection capabilities
Xylidyl blue I: Used in spectrophotometric analysis for metal ion detection
Uniqueness
5-Bromo-PAPS is unique due to its high sensitivity and specificity for detecting a wide range of metal ions. Its ability to form stable colored complexes under various conditions makes it a versatile reagent in analytical chemistry .
Eigenschaften
CAS-Nummer |
158905-17-0 |
|---|---|
Molekularformel |
Br1C17H19N4Na2O4S1 |
Molekulargewicht |
537.34 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4aS,6R,7S,7aR)-6-(4-((S)-2,3-dihydro-1H-inden-1-ylamino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(4-methoxyphenyl)hexahydrocyclopenta[d][1,3]dioxin-7-ol](/img/structure/B1147238.png)
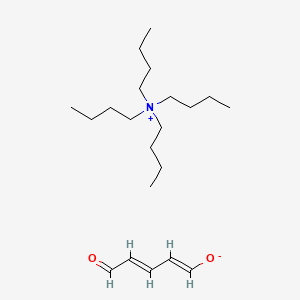
![(3beta,15alpha,17beta)-15,17-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]androst-5-en-3-ol Acetate](/img/structure/B1147240.png)

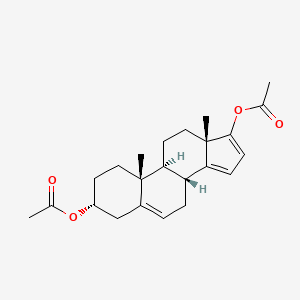
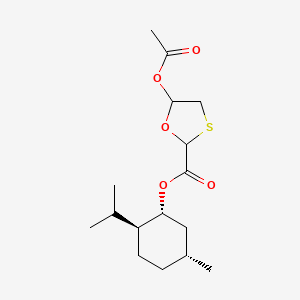
![5-Bromobenzo[c]thiophene](/img/structure/B1147249.png)
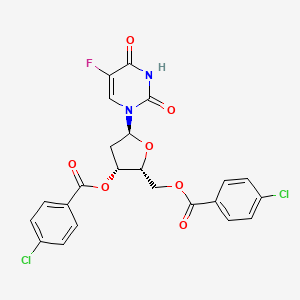
![2-[(Dimethylamino)methylene]amino-6-methyl-5-nitro-4-pyrimidinol](/img/structure/B1147252.png)
